molecular formula C16H17ClN4O3S2 B11394160 5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide

5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide

Cat. No.: B11394160
M. Wt: 412.9 g/mol
InChI Key: RMDBZRPHFAUPLM-UHFFFAOYSA-N
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Description

5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidine ring substituted with a chloro group, a prop-2-en-1-ylsulfanyl group, and a carboxamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the chloro and prop-2-en-1-ylsulfanyl groups, and the final attachment of the carboxamide group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide include other pyrimidine derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activity and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C16H17ClN4O3S2

Molecular Weight

412.9 g/mol

IUPAC Name

5-chloro-2-prop-2-enylsulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C16H17ClN4O3S2/c1-2-9-25-16-20-10-13(17)14(21-16)15(22)19-8-7-11-3-5-12(6-4-11)26(18,23)24/h2-6,10H,1,7-9H2,(H,19,22)(H2,18,23,24)

InChI Key

RMDBZRPHFAUPLM-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NC=C(C(=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)Cl

Origin of Product

United States

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